molecular formula C14H19N3O3 B8346778 N,N-dimethyl-2-(6-methyl-7-nitro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethanamine

N,N-dimethyl-2-(6-methyl-7-nitro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethanamine

Cat. No. B8346778
M. Wt: 277.32 g/mol
InChI Key: XHDFZOBQWKYXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

To a bright orange solution of 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (2 g, 10.41 mmol)—(see Achvlediani, R.; Natsvlishvili, M.; Baberkina, E.; Khachidze, M.; Abesadze, I.; Suvorov, N. Synthesis of 1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline. Izvestiya Akademii Nauk Gruzii, Seriya Khimicheskaya (1996), 22(1-4), 43-47.)—in THF (50 mL) was added K2CO3 (4.31 g, 31.2 mmol). The resulting mixture was cooled to 0° C. and was treated with bromoacetyl chloride (1.040 mL, 12.49 mmol) dropwise. The reaction mixture was stirred for 20 min. EtOAc (100 mL) and water (100 mL) were then added. The organic layer was dried (Na2SO4) and concentrated. The crude 1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (3.26 g, 10.41 mmol) was dissolved in THF (50mL). A 2M Me2NH solution in THF (50 mL) was added. The resulting slurry was filtered, the solids were rinsed with THF. The filtrate was concentrated onto Celite and purified by silica gel chromatography using 1-10% MeOH (containing 0.2% NH3)/CH2Cl2 to afford as a yellow solid (2.09 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.81-1.97 (m, 2H), 2.24 (s, 6H), 2.47 (s, 3H), 2.80 (t, J=6.89 Hz, 2H), 3.25 (s, 2H), 3.68-6.85 (m, 2H), 7.29 (s, 1H), 8.54 (br s, 1H); ESIMS (M+H)+=278.40.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.04 mL
Type
reactant
Reaction Step Four
Name
1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Quantity
3.26 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
4.31 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Yield
72%

Identifiers

REACTION_CXSMILES
CC1C=C2[C:9](=CC=1[N+]([O-])=O)[NH:8][CH2:7]CC2.C([O-])([O-])=O.[K+].[K+].BrCC(Cl)=O.Br[CH2:27][C:28]([N:30]1[C:39]2[C:34](=[CH:35][C:36]([CH3:43])=[C:37]([N+:40]([O-:42])=[O:41])[CH:38]=2)[CH2:33][CH2:32][CH2:31]1)=[O:29].N(C)C>C1COCC1.O.CCOC(C)=O>[CH3:7][N:8]([CH3:9])[CH2:27][C:28]([N:30]1[C:39]2[C:34](=[CH:35][C:36]([CH3:43])=[C:37]([N+:40]([O-:42])=[O:41])[CH:38]=2)[CH2:33][CH2:32][CH2:31]1)=[O:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C2CCCNC2=CC1[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.04 mL
Type
reactant
Smiles
BrCC(=O)Cl
Step Five
Name
1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Quantity
3.26 g
Type
reactant
Smiles
BrCC(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
4.31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the solids were rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated onto Celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(CC(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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